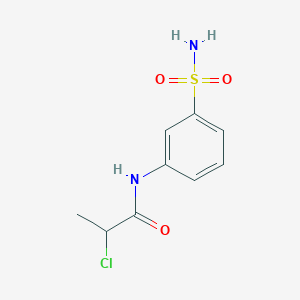

2-chloro-N-(3-sulfamoylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

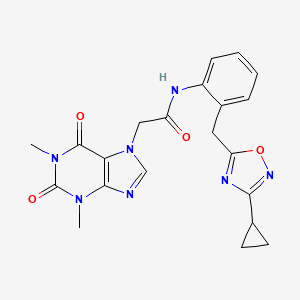

“2-chloro-N-(3-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C9H11ClN2O3S . Its molecular weight is 262.71 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide group (a three-carbon chain with an amide functional group) that is substituted with a chlorine atom and a 3-sulfamoylphenyl group .Wissenschaftliche Forschungsanwendungen

Sulfonylureas in Diabetes Treatment : Sulfonylureas, a class of drugs with a sulfonamide group, are used in managing Type 2 diabetes by promoting insulin release from pancreatic beta cells. Studies have explored their effectiveness, secondary failure rates, and comparison with other diabetes medications (Matthews et al., 1998).

Ifosfamide and Mesna in Cancer Therapy : Research on the use of ifosfamide, alongside mesna (a sulfonate), for treating leiomyosarcoma of the uterus demonstrates the application of sulfonamide-related compounds in oncology, highlighting their role in chemotherapy regimens (Sutton et al., 1992).

Chloroquine in Malaria Treatment : Studies on chloroquine, a chlorinated compound, have provided insights into its use for malaria treatment, including its efficacy and the development of resistance. Research in Malawi demonstrated the return of chloroquine efficacy after a period of resistance decline, indicating the importance of monitoring and adapting treatment strategies based on resistance patterns (Laufer et al., 2006).

Antidiuretic Effects of Chlorpropamide : Investigation into chlorpropamide, another chlorinated and sulfonamide compound, has shown antidiuretic effects in addition to its hypoglycemic action, suggesting a multifaceted role in medical treatments (Reforzo-Membrives et al., 1968).

Wirkmechanismus

Target of Action

The primary targets of 2-chloro-N-(3-sulfamoylphenyl)propanamide are urease and cyclooxygenase-2 (COX-2) enzymes . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, while COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a competitive inhibitor of urease and COX-2 . This means that the compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction.

Biochemical Pathways

By inhibiting urease, this compound can disrupt the urea cycle, leading to a decrease in the production of ammonia. On the other hand, by inhibiting COX-2, it can disrupt the arachidonic acid pathway, leading to a decrease in the production of prostanoids . These changes can have downstream effects on various physiological processes, including inflammation and pain sensation.

Result of Action

The inhibition of urease and COX-2 by this compound can lead to a reduction in the levels of ammonia and prostanoids, respectively. This can result in a decrease in inflammation and pain, making the compound potentially useful in the treatment of various pathological disorders where urease and COX-2 enzymes are involved .

Eigenschaften

IUPAC Name |

2-chloro-N-(3-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6(10)9(13)12-7-3-2-4-8(5-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZNPPVFQVIWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)

![4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2871020.png)

![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)

![N-[2-(3-methylphenyl)ethyl]-3-(2-oxo-1,2-dihydroquinolin-3-yl)propanamide](/img/structure/B2871023.png)

![N-cyclopentyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2871026.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871028.png)

![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one](/img/structure/B2871038.png)